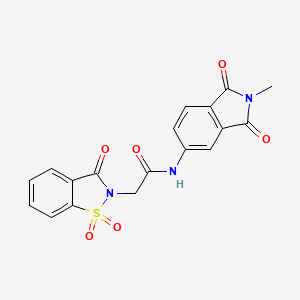![molecular formula C17H17NO7S B3548049 methyl 2-({[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonyl}amino)benzoate](/img/structure/B3548049.png)
methyl 2-({[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonyl}amino)benzoate
Übersicht
Beschreibung
Methyl 2-({[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonyl}amino)benzoate, also known as M-OMeSO2Ph, is a chemical compound that has been widely used in scientific research applications. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in many laboratory experiments.
Wirkmechanismus
The mechanism of action of methyl 2-({[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonyl}amino)benzoate involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their production is increased in various disease states, such as arthritis and cancer. By inhibiting COX-2 activity, this compound can reduce inflammation and pain, as well as induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and anticancer properties, this compound has been shown to inhibit the activity of various enzymes, such as phospholipase A2 and lipoxygenase. This compound has also been found to modulate the activity of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-({[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonyl}amino)benzoate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been extensively studied, making it a well-characterized compound. This compound has also been found to exhibit various biological activities, making it a valuable tool in many laboratory experiments. However, this compound also has some limitations. It is a relatively hydrophobic compound, which can make it difficult to dissolve in aqueous solutions. In addition, this compound has been found to exhibit some toxicity in certain cell types, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving methyl 2-({[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonyl}amino)benzoate. One area of research could focus on the development of analogs of this compound that exhibit improved pharmacological properties, such as increased solubility and decreased toxicity. Another area of research could focus on the use of this compound in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs), to enhance their therapeutic effects. Finally, future research could focus on the development of new methods for the synthesis of this compound, which could improve its scalability and reduce its cost.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonyl}amino)benzoate has been extensively used in scientific research applications, particularly in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
methyl 2-[[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S/c1-23-16(19)11-25-12-7-9-13(10-8-12)26(21,22)18-15-6-4-3-5-14(15)17(20)24-2/h3-10,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSOWXMOABQHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3547967.png)
![2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3547974.png)
![2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3547991.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3547998.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-iodo-phenyl)-methanesulfonamide](/img/structure/B3548000.png)

![N-(2,5-dimethoxyphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3548014.png)
![1-(3-chlorophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B3548028.png)

![N~2~-(2-ethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3548041.png)

![4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3548053.png)
![N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3548070.png)
![2-({N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B3548080.png)